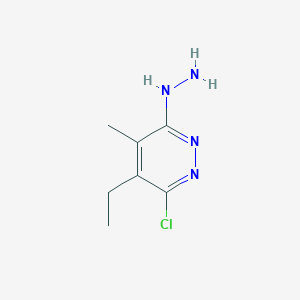
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine typically involves the reaction of 6-chloro-5-ethyl-4-methylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, hydrazine derivatives with various substituents, and substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-hydrazinylpyridazine
- 6-Chloro-3-hydrazinylpyridazine
- 5-Ethyl-4-methylpyridazin-3-ylhydrazine
Uniqueness
3-Chloro-4-ethyl-6-hydrazinyl-5-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the chloro, ethyl, and methyl groups in specific positions on the ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H11ClN4 |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
(6-chloro-5-ethyl-4-methylpyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C7H11ClN4/c1-3-5-4(2)7(10-9)12-11-6(5)8/h3,9H2,1-2H3,(H,10,12) |
Clave InChI |
JIORCOQHYBCYFX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NN=C1Cl)NN)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














